4-Hydroxybenzoic acid-13C6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

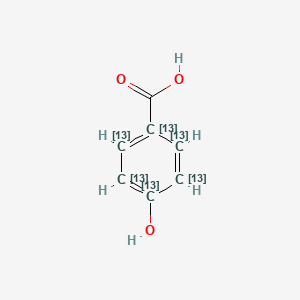

Structure

3D Structure

特性

IUPAC Name |

4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKROLUGYXJWQN-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745665 | |

| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.077 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-29-5 | |

| Record name | 4-Hydroxy(~13~C_6_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Hydroxybenzoic Acid-13C6: A Technical Guide for Researchers

An In-depth Examination of a Key Isotopic Standard in Analytical and Metabolic Research

Introduction

4-Hydroxybenzoic acid-13C6 is a stable isotope-labeled form of 4-hydroxybenzoic acid, a phenolic compound that serves as a crucial intermediate in the biosynthesis of ubiquinone in both prokaryotes and eukaryotes and is a primary metabolite of parabens.[1] Its labeled nature, with six carbon atoms on the benzene (B151609) ring replaced by the heavy isotope ¹³C, makes it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its primary applications as an internal standard in quantitative analysis, detailed experimental protocols, and its role in metabolic pathways.

Core Properties and Data

This compound is a white crystalline solid.[2] The incorporation of six ¹³C atoms results in a molecular weight of approximately 144.08 g/mol , a crucial feature for its use in mass spectrometry-based quantification.[3][4] The high isotopic purity, typically ≥99 atom % ¹³C, ensures minimal interference from the unlabeled analogue.[2][3]

Chemical and Physical Data

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₆O₃ | [4] |

| Molecular Weight | 144.08 g/mol | [2][3] |

| CAS Number | 287399-29-5 | [3] |

| Appearance | Solid | [2] |

| Melting Point | 214-215 °C | [2] |

| Isotopic Purity | ≥99 atom % ¹³C | [2][3] |

| Solubility | Soluble in polar organic solvents like methanol (B129727), ethanol, and acetone. Slightly soluble in water and chloroform. | [5][6] |

Safety Information

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Users should consult the material safety data sheet (MSDS) for complete safety information.

Applications in Research and Development

The primary application of this compound is as an internal standard for the accurate quantification of unlabeled 4-hydroxybenzoic acid in various biological and environmental matrices.[7] Its chemical and physical properties are nearly identical to the endogenous compound, but its distinct mass allows for precise differentiation and quantification using mass spectrometry. This is particularly critical in fields such as:

-

Pharmacokinetics and Drug Metabolism: To study the absorption, distribution, metabolism, and excretion (ADME) of paraben-containing drugs and cosmetics.

-

Metabolomics: To trace the metabolic fate of 4-hydroxybenzoic acid and its precursors in biological systems.

-

Food and Environmental Analysis: To quantify paraben preservatives and their degradation products in food, water, and soil samples.

Experimental Protocols

The following are detailed methodologies for the quantitative analysis of 4-hydroxybenzoic acid using this compound as an internal standard in various analytical platforms.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the quantification of 4-hydroxybenzoic acid in human plasma.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 10 µL of a known concentration of this compound in methanol (e.g., 1 µg/mL) as the internal standard.

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-Hydroxybenzoic acid: m/z 137 → 93[8]

-

This compound: m/z 143 → 98 (predicted)

-

3. Quantification:

-

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of 4-hydroxybenzoic acid in urine.

1. Sample Preparation (Derivatization):

-

To 1 mL of urine, add a known amount of this compound as the internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification.

-

Evaporate the organic layer to dryness.

-

Derivatize the residue to increase volatility. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

2. GC-MS Instrumentation and Conditions:

-

GC System: A standard gas chromatograph.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C).

-

Injection Mode: Splitless.

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Selected Ion Monitoring (SIM) or MRM Transitions:

-

Derivatized 4-Hydroxybenzoic acid (2 TMS): Monitor characteristic ions such as m/z 282 (M+), 267, 193.

-

Derivatized this compound (2 TMS): Monitor the corresponding shifted ions (e.g., m/z 288, 273, 199).

-

3. Quantification:

-

Quantification is achieved by comparing the peak area ratio of the derivatized analyte to the derivatized internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is a key intermediate in the biosynthesis of Coenzyme Q10 (Ubiquinone), an essential component of the electron transport chain. In bacteria, it is synthesized from chorismate via the action of chorismate pyruvate-lyase. In humans, it is also a precursor for ubiquinone synthesis.

Caption: Biosynthesis of 4-Hydroxybenzoic acid from Chorismate.

Metabolism of Parabens

Parabens, widely used as preservatives, are esters of 4-hydroxybenzoic acid. Upon entering the body, they are primarily metabolized by esterases back to 4-hydroxybenzoic acid, which is then conjugated (e.g., with glucuronic acid or sulfate) and excreted.

Caption: Metabolic breakdown of parabens to 4-hydroxybenzoic acid.

Experimental Workflow for Quantitative Analysis

The use of this compound as an internal standard is a cornerstone of robust quantitative analytical workflows. The following diagram illustrates a typical workflow for a metabolomics experiment.

Caption: Workflow for quantification using a ¹³C-labeled internal standard.

Conclusion

This compound is an indispensable tool for modern analytical and metabolic research. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable precise and accurate quantification of its unlabeled counterpart in complex matrices. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers aiming to employ this stable isotope-labeled compound in their studies, ultimately contributing to advancements in drug development, metabolomics, and environmental science.

References

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxybenzoic Acid-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4-Hydroxybenzoic acid-13C6, an isotopically labeled compound crucial for a range of applications in research and development, including its use as an internal standard in quantitative analysis.

General and Physical Properties

This compound is a stable, isotopically enriched form of 4-hydroxybenzoic acid where the six carbon atoms of the benzene (B151609) ring are replaced with the 13C isotope. This labeling provides a distinct mass shift, making it an invaluable tool in mass spectrometry-based studies.

| Property | Value |

| Molecular Formula | ¹³C₆H₆O₃ |

| Molecular Weight | 144.08 g/mol [1][2][3] |

| CAS Number | 287399-29-5[1][4] |

| Appearance | Solid[4] |

| Melting Point | 214-215 °C[4][5] |

| Isotopic Purity | ≥99 atom % ¹³C[1][4] |

| Chemical Purity | ≥98%[2] |

| Mass Shift | M+6[4] |

Spectroscopic Data

The primary analytical advantage of this compound lies in its distinct spectroscopic signature.

| Spectroscopic Data | Description |

| ¹³C NMR | The ¹³C NMR spectrum will be significantly different from the unlabeled compound due to ¹³C-¹³C coupling. For the unlabeled compound in DMSO-d6, characteristic peaks are observed at approximately 115.5, 121.8, 132.0, 162.0, and 167.6 ppm.[7] |

| Mass Spectrometry | The key feature is a molecular ion peak that is 6 Da higher than the unlabeled compound.[4] This allows for clear differentiation in mass spectrometry analyses. |

Safety and Handling

This compound shares the same hazard profile as its unlabeled counterpart.

| Safety Information | Details |

| GHS Pictograms | GHS07 (Exclamation mark)[4] |

| Signal Word | Warning[4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][8] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[4] |

| Storage | Store in a dry, well-ventilated place. Recommended storage is at room temperature.[9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Melting Point Determination

The melting point is a critical indicator of purity. A standard method involves using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 1-2 mm.[2][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, attached to a thermometer.[2][10]

-

Heating: The sample is heated slowly, at a rate of approximately 2°C per minute, to ensure thermal equilibrium.[10]

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range.[7][10] A sharp melting point range (e.g., 0.5-1.0°C) is indicative of high purity.[10]

Solubility Determination

This protocol provides a general method for determining the solubility of an organic compound in a given solvent.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.[11]

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Separation: The undissolved solid is allowed to settle, and a known volume of the supernatant is carefully withdrawn.[11]

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or LC-MS.

¹³C NMR Spectroscopy

Acquiring a ¹³C NMR spectrum for the labeled compound requires consideration of the ¹³C-¹³C coupling.

-

Sample Preparation: Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d6, D₂O) in a clean NMR tube.[12]

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹³C frequency.

-

Data Acquisition: A standard ¹³C NMR experiment is run. Due to the low natural abundance of ¹³C, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.[13] Broadband proton decoupling is typically used to simplify the spectrum by removing ¹H-¹³C coupling.[14]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. The chemical shifts are referenced to a standard, such as tetramethylsilane (B1202638) (TMS).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound.

Caption: Simplified workflow of the Kolbe-Schmitt reaction for synthesizing 4-hydroxybenzoic acid.

Caption: The role of chorismate in the shikimate pathway leading to 4-hydroxybenzoic acid.[8][15][16]

Caption: Experimental workflow for using this compound as an internal standard in LC-MS.[17][18][19][20]

References

- 1. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. 13C-Labeled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma [isotope.com]

- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. byjus.com [byjus.com]

- 7. byjus.com [byjus.com]

- 8. 4-Hydroxybenzoic acid serves as an endogenous ring precursor for antroquinonol biosynthesis in Antrodia cinnamomea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. quora.com [quora.com]

- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 13. epfl.ch [epfl.ch]

- 14. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 15. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 16. Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxybenzoic acid-13C6

This guide provides a comprehensive overview of the physicochemical properties and common applications of 4-Hydroxybenzoic acid-13C6, a stable isotope-labeled compound essential for researchers, scientists, and professionals in drug development. Its primary utility lies in its application as an internal standard for quantitative analyses.

Physicochemical Properties

This compound is a labeled analog of 4-Hydroxybenzoic acid where the six carbon atoms of the phenyl group are replaced with the 13C isotope. This isotopic labeling results in a mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value | Source |

| Molecular Formula | C¹³C₆H₆O₃ | [1] |

| Linear Formula | HO¹³C₆H₄COOH | [2] |

| Molecular Weight | 144.08 g/mol | [1][2][3] |

| CAS Number | 287399-29-5 | [2][3] |

| Isotopic Purity | ≥99 atom % ¹³C | [2][3] |

| Chemical Purity | ≥98% | [3][4] |

| Physical Form | Solid | [2] |

| Melting Point | 214-215 °C | [2] |

| Mass Shift | M+6 | [2] |

Applications in Quantitative Analysis

This compound is predominantly utilized as an internal standard in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.

Experimental Workflow: Quantitative Analysis using an Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte in a complex matrix using this compound as an internal standard.

Experimental Protocol: General Procedure for Use as an Internal Standard

A detailed experimental protocol will be specific to the analyte of interest and the sample matrix. However, a general procedure is outlined below:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the unlabeled analyte (the compound to be quantified) of known concentration in a suitable solvent.

-

Prepare a stock solution of this compound at a known concentration in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a blank matrix (e.g., analyte-free plasma) with varying known concentrations of the unlabeled analyte.

-

Add a fixed concentration of the this compound internal standard solution to each calibration standard.

-

-

Sample Preparation:

-

To the unknown samples, add the same fixed concentration of the this compound internal standard solution as was added to the calibration standards.

-

Perform an extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) on both the calibration standards and the unknown samples to isolate the analyte and internal standard and remove interfering components.

-

-

LC-MS/MS Analysis:

-

Inject the extracted samples and calibration standards onto an appropriate LC column for chromatographic separation.

-

Detect the analyte and the internal standard using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode, by monitoring specific precursor-to-product ion transitions for each compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard in each chromatogram.

-

Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard and unknown sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

References

Synthesis of 4-Hydroxybenzoic Acid-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Hydroxybenzoic acid-¹³C₆, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This document details both the chemical synthesis and biosynthetic pathways, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding of the core processes.

Chemical Synthesis of 4-Hydroxybenzoic Acid-¹³C₆

The primary method for the chemical synthesis of 4-Hydroxybenzoic acid-¹³C₆ is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide ion with carbon dioxide. To achieve the desired isotopic labeling, ¹³C-labeled starting materials are essential.

Synthetic Approach: The Kolbe-Schmitt Reaction

The synthesis of 4-Hydroxybenzoic acid-¹³C₆ is strategically achieved through the Kolbe-Schmitt reaction, utilizing Phenol-¹³C₆ as the starting material and ¹³C-labeled carbon dioxide as the carboxylating agent. The use of potassium hydroxide (B78521) as the base is critical to favor the formation of the para-isomer, 4-hydroxybenzoic acid, over the ortho-isomer (salicylic acid).[1][2]

Experimental Protocol

This protocol outlines a plausible synthetic route based on established Kolbe-Schmitt reaction principles.

Materials:

-

Phenol-¹³C₆

-

Potassium hydroxide (KOH)

-

Carbon dioxide-¹³C (¹³CO₂)

-

Concentrated hydrochloric acid (HCl)

-

Decolorizing charcoal

-

Anhydrous ethanol

-

High-pressure autoclave

Procedure:

-

Formation of Potassium Phenoxide-¹³C₆: In a suitable reaction vessel, dissolve Phenol-¹³C₆ in a minimal amount of anhydrous ethanol. To this solution, add a stoichiometric equivalent of potassium hydroxide. The mixture is then carefully heated under reduced pressure to remove the solvent, yielding dry potassium phenoxide-¹³C₆.

-

Carboxylation: The dry potassium phenoxide-¹³C₆ is placed in a high-pressure autoclave. The vessel is sealed and purged with an inert gas, such as nitrogen or argon. ¹³CO₂ is then introduced into the autoclave to a pressure of approximately 100 atm. The reaction mixture is heated to around 240°C and maintained at this temperature for several hours with continuous stirring.

-

Work-up and Acidification: After the reaction is complete, the autoclave is cooled to room temperature, and the excess ¹³CO₂ is carefully vented. The solid product, primarily potassium 4-hydroxybenzoate-¹³C₇, is dissolved in hot water. The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of approximately 4-5, leading to the precipitation of crude 4-Hydroxybenzoic acid-¹³C₆.

-

Purification: The crude product is collected by filtration and washed with cold water. For further purification, the product is recrystallized from hot water with the addition of a small amount of decolorizing charcoal to remove any colored impurities. The purified 4-Hydroxybenzoic acid-¹³C₆ is then dried under vacuum.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis and characterization of 4-Hydroxybenzoic acid-¹³C₆.

| Parameter | Value | Reference |

| Molecular Formula | ¹³C₆H₆O₃ | [3] |

| Molecular Weight | 144.08 g/mol | [3] |

| Isotopic Purity | ≥ 99 atom % ¹³C | |

| Chemical Purity | ≥ 98% | |

| Typical Reaction Yield | 70-80% (based on unlabeled synthesis) | [4] |

| Melting Point | 214-215 °C |

Characterization

The synthesized 4-Hydroxybenzoic acid-¹³C₆ can be characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a primary method to confirm the incorporation and position of the ¹³C labels. The spectrum of the fully labeled compound will show signals for all seven carbon atoms, with coupling patterns indicative of the ¹³C-¹³C bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the labeled compound (144.08 g/mol ) and the isotopic enrichment. The mass spectrum of the unlabeled compound shows a molecular ion peak at m/z 138.[2][5]

Biosynthesis of 4-Hydroxybenzoic Acid

In biological systems, 4-hydroxybenzoic acid is synthesized via the shikimate pathway, a key metabolic route for the production of aromatic amino acids and other aromatic compounds in plants, fungi, and bacteria.[6]

The Shikimate Pathway

The biosynthesis of 4-hydroxybenzoic acid typically proceeds from chorismate, a central branch-point intermediate in the shikimate pathway. The enzyme chorismate pyruvate-lyase catalyzes the conversion of chorismate to 4-hydroxybenzoate (B8730719) and pyruvate. This is a key step in the biosynthesis of ubiquinone in many organisms.

Visual Diagrams

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for 4-Hydroxybenzoic acid-¹³C₆.

Biosynthetic Pathway from Chorismate

Caption: Biosynthesis of 4-Hydroxybenzoic acid from Chorismate.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. Benzoic acid, 4-hydroxy- [webbook.nist.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid - Google Patents [patents.google.com]

A Technical Guide to 4-Hydroxybenzoic Acid-¹³C₆: Isotopic Purity and Enrichment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 4-Hydroxybenzoic acid-¹³C₆, a stable isotope-labeled compound crucial for a range of applications in drug metabolism, pharmacokinetics (DMPK), and as an internal standard in quantitative bioanalysis. Understanding the precise isotopic composition is paramount for ensuring data accuracy and reliability in scientific research.

Core Concepts: Isotopic Purity vs. Isotopic Enrichment

While often used interchangeably, isotopic purity and isotopic enrichment represent distinct parameters in the characterization of isotopically labeled compounds.

-

Isotopic Enrichment refers to the percentage of a specific isotope at a particular atomic position in a molecule. For 4-Hydroxybenzoic acid-¹³C₆, it quantifies the percentage of ¹³C atoms at the six carbon positions of the benzene (B151609) ring. An isotopic enrichment of 99% ¹³C means that, on average, 99 out of 100 molecules have a ¹³C atom at each of the six labeled positions.

-

Isotopic Purity , in the context of a multiply labeled molecule like 4-Hydroxybenzoic acid-¹³C₆, typically refers to the percentage of molecules that contain all the intended isotopic labels. For instance, a 99% isotopic purity for 4-Hydroxybenzoic acid-¹³C₆ implies that 99% of the molecules are the fully labeled M+6 isotopologue.

Quantitative Data Summary

The isotopic quality of commercially available 4-Hydroxybenzoic acid-¹³C₆ is consistently high, ensuring minimal interference from unlabeled or partially labeled species. The following table summarizes the typical specifications from various suppliers.

| Supplier/Product | Isotopic Purity / Enrichment | Chemical Purity | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | 99 atom % ¹³C | Not specified | 287399-29-5 | HO¹³C₆H₄COOH | 144.08 g/mol |

| Shimadzu | Min. 99% ¹³C[1] | Min. 98.00%[1] | 287399-29-5[1] | C₇H₆O₃ | 144.08 g/mol [1] |

| Santa Cruz Biotechnology | ≥98% | Not specified | 287399-29-5[2][3] | (¹³C)₆H₆CO₃[3] | 144.08 g/mol [2][3] |

| LGC Standards | >95% (HPLC) | >95% (HPLC)[4] | 287399-29-5[4] | ¹³C₆ C H₆ O₃[4] | 144.08 g/mol [4] |

| Invivochem | ≥98% | Not specified | 287399-29-5[5] | Not specified | Not specified |

Experimental Protocols for Determination of Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of ¹³C-labeled compounds like 4-Hydroxybenzoic acid-¹³C₆ primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for distinguishing between isotopologues. High-resolution mass spectrometry (HRMS) is particularly effective.[6]

Methodology:

-

Sample Preparation: A dilute solution of 4-Hydroxybenzoic acid-¹³C₆ is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. For 4-Hydroxybenzoic acid-¹³C₆, the primary ion of interest will be the fully labeled molecule (M+6).

-

Data Analysis: The relative intensities of the ion corresponding to the fully labeled compound (M+6) and any ions corresponding to unlabeled (M) or partially labeled (M+1 to M+5) species are measured. The isotopic enrichment is calculated from the relative abundances of these isotopologues. A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides detailed information about the carbon skeleton of a molecule.

Methodology:

-

Sample Preparation: A solution of the 4-Hydroxybenzoic acid-¹³C₆ is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: A ¹³C NMR spectrum is acquired. The presence of ¹³C at high abundance will result in strong signals.

-

Data Analysis: The isotopic enrichment can be determined by comparing the integrals of the ¹³C signals to those of an internal standard of known concentration and natural ¹³C abundance. More advanced techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can filter spectra of ¹²C- and ¹³C-containing molecules into separate spectra for accurate quantification.[9][10]

Visualizing Methodologies and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Caption: Workflow for determining the isotopic purity and enrichment of 4-Hydroxybenzoic acid-¹³C₆.

Caption: Relationship between Isotopic Enrichment and Isotopic Purity for 4-Hydroxybenzoic acid-¹³C₆.

Synthesis of 4-Hydroxybenzoic Acid

While specific synthesis details for the ¹³C₆ labeled variant are proprietary to the manufacturers, the unlabeled compound is commercially produced via the Kolbe–Schmitt reaction.[11] This process involves the carboxylation of potassium phenoxide under pressure and heat, followed by acidification. The synthesis of the ¹³C₆ labeled version would necessitate the use of a ¹³C₆-labeled phenol (B47542) precursor.

Conclusion

4-Hydroxybenzoic acid-¹³C₆ is a high-purity, high-enrichment stable isotope-labeled compound essential for advanced scientific research. The rigorous quality control, verified by sophisticated analytical techniques such as mass spectrometry and NMR spectroscopy, ensures its suitability for demanding applications in drug development and beyond. Researchers can confidently utilize this compound as a reliable internal standard and tracer, contributing to the generation of accurate and reproducible data.

References

- 1. schd-shimadzu.com [schd-shimadzu.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 4-Hydroxybenzoic-1,2,3,4,5,6-13C6 Acid | LGC Standards [lgcstandards.com]

- 5. This compound | Isotope-Labeled Compounds | 287399-29-5 | Invivochem [invivochem.com]

- 6. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

The Gold Standard of Quantitative Analysis: A Technical Guide to 13C Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the demanding fields of pharmaceutical development and clinical research, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS), specifically those incorporating Carbon-13 (¹³C), has emerged as the gold standard for mass spectrometry-based quantification. This technical guide provides an in-depth exploration of the core principles, experimental protocols, and practical advantages of employing ¹³C labeled internal standards, offering a comprehensive resource for researchers seeking to enhance the reliability and robustness of their analytical methodologies.

Core Principles of ¹³C Labeled Internal Standards in Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle behind the use of ¹³C labeled internal standards lies in the concept of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of a ¹³C-labeled analog of the analyte of interest is added to the sample at the earliest stage of the analytical workflow.[1][2] This "spiked" internal standard, being chemically identical to the analyte but with a greater mass due to the incorporation of ¹³C atoms, co-elutes during chromatographic separation and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer.[1][2][3]

The mass spectrometer can readily distinguish between the native analyte and the ¹³C-labeled internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, any variations introduced during sample preparation, such as extraction inefficiencies, volumetric inconsistencies, or instrument drift, are effectively normalized.[1][2] This ratiometric measurement is the cornerstone of the superior accuracy and precision offered by IDMS with ¹³C labeled internal standards.

Advantages Over Other Internal Standard Strategies

The use of ¹³C labeled internal standards offers distinct advantages over other common approaches, such as the use of deuterated (²H) internal standards or structural analogs.

-

Co-elution and Identical Physicochemical Properties: Unlike deuterated standards, which can sometimes exhibit slight chromatographic shifts due to the deuterium (B1214612) isotope effect, ¹³C labeled standards have virtually identical physicochemical properties to their unlabeled counterparts.[4] This ensures true co-elution and identical behavior throughout the analytical process, leading to more accurate correction for matrix effects.[4]

-

Isotopic Stability: The carbon-13 isotope is stable and does not undergo exchange with other atoms in the molecule or the surrounding matrix, a potential issue with deuterium labels in certain molecules.[1]

-

Minimization of Ion Suppression Effects: Because the ¹³C labeled internal standard co-elutes and has the same ionization efficiency as the analyte, it effectively compensates for ion suppression or enhancement caused by complex biological matrices.[2]

Quantitative Data Summary

The superior performance of ¹³C labeled internal standards in mitigating analytical variability is evident in the significant reduction of the coefficient of variation (CV%) in quantitative assays.

| Internal Standard Strategy | Analyte Type | Matrix | Improvement in Precision (CV%) | Reference |

| ¹³C Labeled Internal Standard | Lipids | Human Plasma | Average CV% of 6.36% compared to 11.01% for non-normalized data. | [5] |

| ¹³C Labeled Internal Standard | Lipids | Human Plasma (long analysis time) | Significant reduction in CV% over a 77-hour analysis. | [5] |

| ¹³C Labeled Internal Standard | Amphetamine & Methamphetamine | Urine | Improved ability to compensate for ion suppression effects compared to ²H labeled IS. | |

| ¹³C Labeled Internal Standard | Amino Acids | Human Plasma | Significant improvement in trueness and precision across different MS platforms. |

Experimental Protocols

The following section outlines a generalized experimental protocol for the quantitative analysis of a small molecule drug in human plasma using a ¹³C labeled internal standard with LC-MS/MS.

Materials and Reagents

-

Analyte of interest

-

¹³C labeled internal standard of the analyte

-

Control human plasma

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, deionized and filtered

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and the ¹³C labeled internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Spiking Solution: Dilute the ¹³C labeled internal standard stock solution with acetonitrile to a final concentration appropriate for the assay (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.

-

Add a precise volume (e.g., 10 µL) of the internal standard spiking solution to each tube, except for blank samples.

-

Vortex mix for 30 seconds.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient program to achieve separation of the analyte from matrix components.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the ¹³C labeled internal standard.

-

Data Analysis and Quantification

-

Integrate the peak areas for the analyte and the ¹³C labeled internal standard in each sample.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Principles

To further elucidate the concepts and procedures described, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The use of ¹³C labeled internal standards in conjunction with isotope dilution mass spectrometry represents a powerful and reliable strategy for achieving the highest levels of accuracy and precision in quantitative analysis. By effectively compensating for a wide range of analytical variabilities, from sample preparation to instrument response, this methodology provides researchers, scientists, and drug development professionals with the confidence needed to make critical decisions based on their data. The initial investment in synthesizing or acquiring ¹³C labeled standards is often far outweighed by the enhanced data quality and the robustness of the resulting analytical methods. As the demand for highly accurate quantitative data continues to grow, the adoption of ¹³C labeled internal standards will undoubtedly remain a cornerstone of best practices in the analytical sciences.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. ukisotope.com [ukisotope.com]

- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

The Pivotal Role of 4-Hydroxybenzoic Acid-¹³C₆ in Modern Metabolomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolomics, the precise and accurate quantification of metabolites is paramount. Stable isotope-labeled internal standards are indispensable tools for achieving reliable data in mass spectrometry-based analyses. Among these, 4-Hydroxybenzoic acid-¹³C₆ has emerged as a critical internal standard for the quantification of its unlabeled counterpart, 4-hydroxybenzoic acid (4-HBA), a significant metabolite in various biological systems. This technical guide provides a comprehensive overview of the role of 4-Hydroxybenzoic acid-¹³C₆ in metabolomics, detailing its applications, experimental protocols, and the metabolic pathways it helps to elucidate.

Core Application: An Internal Standard for Quantitative Analysis

4-Hydroxybenzoic acid-¹³C₆ serves as an ideal internal standard for the quantitative analysis of 4-HBA by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility stems from its chemical identity to the analyte of interest, with the key difference being the mass of the carbon atoms. This mass difference allows for its distinct detection by mass spectrometry while ensuring it co-elutes and experiences similar ionization effects and sample preparation losses as the endogenous 4-HBA. This co-behavior is crucial for correcting analytical variability, thereby enhancing the accuracy and precision of quantification.

Quantitative Data from Method Validation

The use of a stable isotope-labeled internal standard like 4-Hydroxybenzoic acid-¹³C₆ is a cornerstone of robust quantitative bioanalytical methods. While specific validation data for methods exclusively using 4-Hydroxybenzoic acid-¹³C₆ is not always published in extensive detail, the following tables summarize typical performance characteristics of a validated HPLC method for 4-hydroxybenzoic acid, which are representative of the performance achievable when employing a ¹³C₆-labeled internal standard.

Table 1: Linearity and Sensitivity of 4-Hydroxybenzoic Acid Quantification

| Parameter | Value |

| Linearity Range | 0.5033 - 4.0264 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1007 µg/mL |

| Limit of Quantification (LOQ) | 0.5033 µg/mL |

Table 2: Precision and Accuracy of 4-Hydroxybenzoic Acid Quantification

| Parameter | Value |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 94.6% - 107.2% |

Experimental Protocols

Quantitative Analysis of 4-Hydroxybenzoic Acid using 4-Hydroxybenzoic Acid-¹³C₆ as an Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the quantification of 4-HBA in a biological matrix (e.g., plasma) using 4-Hydroxybenzoic acid-¹³C₆ as an internal standard.

a. Sample Preparation (Protein Precipitation)

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

To 100 µL of the sample in a microcentrifuge tube, add a known amount of 4-Hydroxybenzoic acid-¹³C₆ solution (e.g., 10 µL of a 1 µg/mL solution in methanol). The concentration of the internal standard should be within the linear range of the assay.

-

Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[2]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute 4-HBA, followed by a re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both 4-HBA and 4-Hydroxybenzoic acid-¹³C₆.

-

4-HBA: A characteristic MRM transition for monohydroxybenzoic acids is m/z 137 → 93.[1]

-

4-Hydroxybenzoic acid-¹³C₆: The expected precursor ion would be m/z 143. The product ion would also be shifted by 6 Da. The exact transition should be optimized by direct infusion of the standard.

-

-

c. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of 4-HBA to 4-Hydroxybenzoic acid-¹³C₆ against the concentration of 4-HBA standards.

-

Use the regression equation from the calibration curve to calculate the concentration of 4-HBA in the unknown samples based on their measured peak area ratios.

¹³C-Metabolic Flux Analysis (¹³C-MFA) Experimental Workflow

While 4-Hydroxybenzoic acid-¹³C₆ is primarily used as an internal standard, a labeled precursor like ¹³C-tyrosine could be used to trace the flux through the 4-HBA pathway into Coenzyme Q10. The general workflow for such a ¹³C-MFA experiment is as follows.[3][4][5][6][7]

-

Experimental Design: Define the metabolic model and select the appropriate ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose to trace carbon into the shikimate pathway, or ¹³C-tyrosine).

-

Tracer Experiment: Culture cells or organisms in a medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.

-

Metabolite Quenching and Extraction: Rapidly halt metabolic activity and extract intracellular metabolites.

-

Isotopic Labeling Measurement: Analyze the mass isotopomer distributions of key metabolites (including 4-HBA) using GC-MS or LC-MS/MS.

-

Flux Estimation: Use specialized software (e.g., Metran, INCA) to fit the measured labeling patterns to the metabolic model and estimate the intracellular fluxes.

-

Statistical Analysis: Evaluate the goodness of fit and determine the confidence intervals for the estimated fluxes.

Signaling and Metabolic Pathways Involving 4-Hydroxybenzoic Acid

4-HBA is a key node in several important metabolic pathways. Understanding these pathways is crucial for interpreting metabolomics data.

Coenzyme Q10 (Ubiquinone) Biosynthesis

4-HBA is a direct precursor to the benzoquinone ring of Coenzyme Q10 (CoQ10), an essential component of the electron transport chain. The biosynthesis of CoQ10 involves the prenylation of 4-HBA followed by a series of modifications.

Gut Microbiome Metabolism of Polyphenols

The gut microbiota plays a significant role in the metabolism of dietary polyphenols, breaking them down into smaller, more bioavailable phenolic acids, including 4-HBA. This microbial activity is a major contributor to the circulating levels of 4-HBA in the body.

Conclusion

4-Hydroxybenzoic acid-¹³C₆ is a vital tool in the field of metabolomics, enabling the accurate and precise quantification of 4-hydroxybenzoic acid. Its use as an internal standard is fundamental to overcoming the inherent variability of mass spectrometry-based analyses. Furthermore, the principles of isotopic labeling that make 4-Hydroxybenzoic acid-¹³C₆ an excellent internal standard can be extended to metabolic flux analysis studies to probe the dynamics of pathways involving 4-HBA. A thorough understanding of its application and the associated metabolic pathways is essential for researchers, scientists, and drug development professionals seeking to generate high-quality, reliable metabolomics data.

References

- 1. vuir.vu.edu.au [vuir.vu.edu.au]

- 2. helixchrom.com [helixchrom.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Metabolic Flux Analysis and the Role of 4-Hydroxybenzoic Acid

An In-depth Technical Guide to Utilizing 4-Hydroxybenzoic Acid-¹³C₆ in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates, known as tracers, researchers can track the flow of atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, revealing how cells rewire their pathways in response to genetic or environmental changes.

4-Hydroxybenzoic acid (4-HBA) is a key intermediate in the biosynthesis of ubiquinone (Coenzyme Q, CoQ), an essential lipid-soluble antioxidant and a critical component of the electron transport chain. In eukaryotes, the aromatic ring of CoQ is derived from 4-HBA. Therefore, 4-Hydroxybenzoic acid labeled with stable isotopes, such as ¹³C₆-4-HBA, serves as an excellent tracer for specifically probing the CoQ biosynthesis pathway and related metabolic activities. This guide details the application of ¹³C₆-4-HBA for MFA, covering experimental design, protocols, and data interpretation.

Core Metabolic Pathway: Ubiquinone (Coenzyme Q) Biosynthesis

The primary use of ¹³C₆-4-HBA as a tracer is to investigate the de novo biosynthesis of Coenzyme Q. The labeled six-carbon ring of ¹³C₆-4-HBA is directly incorporated into the benzoquinone ring of CoQ. This process involves a series of modifications, including the attachment of a polyisoprenoid tail, which is synthesized via the mevalonate (B85504) pathway. By measuring the isotopic enrichment in the final CoQ molecule, the rate of its synthesis can be determined.

Caption: Metabolic pathway showing the incorporation of the ¹³C₆-labeled ring from 4-HBA into Coenzyme Q.

Experimental Design and Workflow

A typical metabolic flux experiment using ¹³C₆-4-HBA involves several key stages, from cell culture and tracer introduction to sample analysis. The overall goal is to achieve a metabolic steady state where the isotopic enrichment of intracellular metabolites becomes constant.

Caption: A generalized workflow for metabolic flux analysis using ¹³C₆-4-Hydroxybenzoic acid.

Detailed Experimental Protocol

The following protocol is a composite methodology based on common practices in the field for tracing CoQ biosynthesis in cultured mammalian cells.

1. Cell Culture and Labeling:

-

Cell Seeding: Plate cells (e.g., human fibroblasts) at a suitable density in standard growth medium and culture overnight to allow for attachment.

-

Medium Change: Replace the standard medium with a labeling medium. This medium should be identical to the standard medium but supplemented with a known concentration of ¹³C₆-4-Hydroxybenzoic acid (typically in the range of 10-50 µM).

-

Incubation: Culture the cells in the labeling medium for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the uptake of the tracer and its incorporation into downstream metabolites. The duration should be sufficient to approach isotopic steady state for CoQ.

2. Metabolic Quenching and Metabolite Extraction:

-

Quenching: To halt all enzymatic activity instantly, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled quenching solution, such as 80% methanol (B129727) (-80°C), to the culture dish.

-

Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the resulting cell lysate to a microcentrifuge tube.

-

Extraction: Vortex the lysate thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes. The supernatant contains the polar and semi-polar metabolites, while the pellet contains proteins, DNA, and lipids. For CoQ, which is a lipid, a subsequent extraction of the pellet with a nonpolar solvent like hexane (B92381) or chloroform/methanol is required.

3. Sample Analysis by LC-MS/MS:

-

Chromatography: Separate the extracted metabolites using liquid chromatography (LC). For CoQ analysis, a reverse-phase column (e.g., C18) is typically used with a gradient of mobile phases, such as water with formic acid and acetonitrile (B52724) with formic acid.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode. This allows for the specific detection and quantification of different isotopologues of CoQ.

-

Isotopologue Detection: The mass shift caused by the ¹³C labels is used to distinguish between unlabeled (M+0) and labeled (M+6) CoQ. The precursor and fragment ions monitored would be specific to CoQ, with a +6 Da shift for the labeled version.

Quantitative Data Presentation and Interpretation

The primary output of the LC-MS/MS analysis is the relative abundance of different isotopologues of Coenzyme Q. This data can be used to calculate the fractional contribution of the tracer to the CoQ pool, which directly reflects the rate of de novo synthesis.

Table 1: Isotopologue Distribution of Coenzyme Q₁₀ in Human Fibroblasts

| Cell Line / Condition | Incubation Time (hours) | Unlabeled CoQ₁₀ (M+0) Abundance (%) | ¹³C₆-labeled CoQ₁₀ (M+6) Abundance (%) |

|---|---|---|---|

| Wild-Type (Control) | 24 | 85.2 ± 3.1 | 14.8 ± 3.1 |

| Wild-Type (Control) | 48 | 72.5 ± 4.5 | 27.5 ± 4.5 |

| Wild-Type (Control) | 72 | 61.8 ± 5.0 | 38.2 ± 5.0 |

| COQ mutant | 72 | 95.1 ± 2.2 | 4.9 ± 2.2 |

| Treatment X | 72 | 75.3 ± 4.8 | 24.7 ± 4.8 |

Data is hypothetical and for illustrative purposes.

Interpretation of Data:

-

De Novo Synthesis Rate: The percentage of M+6 CoQ₁₀ directly indicates the proportion of the total CoQ₁₀ pool that was newly synthesized during the labeling period. In the example above, after 72 hours, 38.2% of the CoQ₁₀ in wild-type cells was newly made.

-

Pathway Defects: In a cell line with a mutation in a COQ biosynthesis gene (e.g., COQ mutant), the incorporation of the ¹³C₆ label is significantly reduced (4.9%), confirming a defect in the de novo synthesis pathway.

-

Effect of Interventions: The impact of a drug or genetic modification (Treatment X) on CoQ₁₀ synthesis can be quantified by comparing the M+6 abundance to the control condition.

By fitting this time-course data to mathematical models, absolute flux rates (e.g., in pmol/mg protein/hour) for CoQ biosynthesis can be calculated, providing a more detailed understanding of metabolic dynamics.

Conclusion

4-Hydroxybenzoic acid-¹³C₆ is a highly specific and effective tracer for quantifying the metabolic flux through the Coenzyme Q biosynthetic pathway. The methodology, while requiring specialized analytical equipment, provides unparalleled insight into a critical metabolic process. The ability to precisely measure de novo synthesis rates makes this technique invaluable for studying mitochondrial function, aging, and diseases associated with CoQ deficiency, as well as for evaluating the efficacy of therapeutic interventions aimed at modulating CoQ levels.

Understanding Mass Shift in ¹³C Labeled Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with mass shift analysis of ¹³C labeled compounds. Stable isotope tracing with ¹³C has become an indispensable tool in metabolic research, offering unparalleled insights into the intricate workings of cellular metabolism. By replacing the naturally abundant ¹²C with the heavier, non-radioactive isotope ¹³C, researchers can trace the metabolic fate of carbon atoms through various biochemical pathways.[1][2] This ability to track carbon flow provides a dynamic and quantitative picture of cellular physiology, which is crucial for understanding disease states and developing novel therapeutic interventions.[3][4]

Core Principles of ¹³C Isotopic Labeling and Mass Shift Analysis

The fundamental principle behind ¹³C isotopic labeling lies in providing cells or organisms with a substrate, such as glucose or glutamine, enriched with ¹³C.[2] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into a wide array of downstream metabolites. This incorporation of a heavier isotope results in a predictable increase in the mass of these metabolites.[5]

Mass spectrometry (MS) is the primary analytical technique used to detect and quantify this mass shift.[6] A mass spectrometer separates ions based on their mass-to-charge ratio (m/z). A metabolite containing one ¹³C atom will have a mass approximately 1.00335 Da greater than its unlabeled counterpart.[6] By analyzing the distribution of these mass isotopologues (molecules that differ only in their isotopic composition), researchers can deduce the extent of ¹³C incorporation and, consequently, the activity of specific metabolic pathways.[5] This quantitative analysis of metabolic pathway rates is known as Metabolic Flux Analysis (MFA).[2]

The primary data output from these experiments is the Mass Isotopologue Distribution (MID), which represents the fractional abundance of each isotopologue for a given metabolite.[2][5] For a metabolite with 'n' carbon atoms, there can be M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all ¹³C) isotopologues.[5] The MID provides a detailed fingerprint of the metabolic pathways that contributed to the synthesis of that metabolite.

Experimental Protocols

Detailed and meticulous experimental procedures are paramount for acquiring high-quality and reproducible data in ¹³C labeling studies. The following sections outline a general workflow for a typical experiment using adherent mammalian cells.

Cell Culture and Labeling

-

Cell Seeding: Seed adherent mammalian cells in multi-well plates (e.g., 6-well plates) at a density that ensures they reach approximately 80% confluency at the time of metabolite extraction.[2]

-

Preparation of Labeling Medium: Prepare a custom cell culture medium, such as DMEM, that is devoid of the standard carbon source (e.g., glucose). Dissolve the powdered medium in high-purity water and supplement it with all necessary components except the carbon source. Finally, add the desired ¹³C-labeled substrate, for instance, [U-¹³C₆]-glucose, to the desired final concentration (e.g., 25 mM). For studies requiring serum, use dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled metabolites.[2]

-

Adaptation Phase (for steady-state analysis): To ensure that the intracellular metabolite pools have reached isotopic equilibrium, it is often recommended to adapt the cells to the labeling medium for a period equivalent to several cell doublings (typically 24-48 hours).[2]

-

Labeling: Aspirate the standard culture medium from the cells and wash them once with sterile phosphate-buffered saline (PBS). Subsequently, add the pre-warmed ¹³C-labeling medium to the cells.[2]

-

Incubation: Incubate the cells for the predetermined labeling period. For steady-state MFA, this is typically until the labeling of key downstream metabolites, such as citrate, has reached a plateau.[2] For kinetic studies, multiple time points will be collected.[3]

Metabolite Quenching and Extraction

This is a critical step to instantaneously halt all enzymatic reactions and preserve the in vivo metabolic state of the cells.

-

Quenching: Rapidly aspirate the labeling medium. Immediately wash the cells with a large volume of ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled substrate.

-

Metabolite Extraction: Add a pre-chilled extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), directly to the culture plate on dry ice.[7]

-

Cell Harvesting: Scrape the cells from the plate using a cell scraper and transfer the cell lysate/solvent mixture into a microcentrifuge tube.[2]

-

Protein Precipitation: Incubate the tubes at -80°C for at least 15 minutes to facilitate protein precipitation.[2]

-

Phase Separation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C. The supernatant contains the polar metabolites.

-

Sample Collection: Carefully collect the supernatant and transfer it to a new tube. The samples can be stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which is a common platform for MFA, the polar metabolites in the extract need to be chemically derivatized to increase their volatility.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

-

Derivatization: Re-suspend the dried metabolites in a derivatization agent. A common two-step derivatization involves methoximation followed by silylation (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).

-

Analysis: The derivatized samples are then ready for injection into the GC-MS system for analysis.

Data Presentation

The quantitative data obtained from ¹³C labeling experiments are typically presented as Mass Isotopologue Distributions (MIDs). These tables provide a clear and structured summary of the extent of ¹³C incorporation into various metabolites, allowing for easy comparison between different experimental conditions.

| Metabolite | Isotopologue | Fractional Abundance (Control) | Fractional Abundance (Treatment X) |

| Pyruvate | M+0 | 0.25 | 0.15 |

| M+1 | 0.10 | 0.08 | |

| M+2 | 0.15 | 0.12 | |

| M+3 | 0.50 | 0.65 | |

| Lactate | M+0 | 0.28 | 0.18 |

| M+1 | 0.12 | 0.10 | |

| M+2 | 0.10 | 0.07 | |

| M+3 | 0.50 | 0.65 | |

| Citrate | M+0 | 0.10 | 0.05 |

| M+1 | 0.05 | 0.03 | |

| M+2 | 0.45 | 0.55 | |

| M+3 | 0.10 | 0.07 | |

| M+4 | 0.25 | 0.20 | |

| M+5 | 0.05 | 0.10 | |

| M+6 | 0.00 | 0.00 | |

| Malate | M+0 | 0.15 | 0.10 |

| M+1 | 0.08 | 0.05 | |

| M+2 | 0.35 | 0.40 | |

| M+3 | 0.30 | 0.35 | |

| M+4 | 0.12 | 0.10 | |

| Aspartate | M+0 | 0.20 | 0.15 |

| M+1 | 0.10 | 0.08 | |

| M+2 | 0.30 | 0.35 | |

| M+3 | 0.25 | 0.30 | |

| M+4 | 0.15 | 0.12 |

Table 1: Example Mass Isotopologue Distribution (MID) data for key metabolites in central carbon metabolism from cells cultured with [U-¹³C₆]-glucose. The "M+n" denotes the isotopologue with 'n' ¹³C atoms.

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Conclusion

The analysis of mass shifts in ¹³C labeled compounds provides a powerful and quantitative method for interrogating cellular metabolism. This technical guide has outlined the core principles, provided a detailed experimental protocol, and illustrated how to present and visualize the resulting data. For researchers, scientists, and drug development professionals, mastering these techniques is essential for elucidating the metabolic underpinnings of health and disease, identifying novel drug targets, and understanding the mechanism of action of therapeutic compounds. The continued application and refinement of ¹³C-based metabolic flux analysis will undoubtedly continue to drive significant advances in biomedical research.

References

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. benchchem.com [benchchem.com]

- 3. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 7. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

The Silent Partner: A Technical Guide to 13C in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular research and pharmaceutical development, understanding the precise movement and transformation of compounds within biological systems is paramount. While the vast majority of carbon atoms are the stable isotope ¹²C, its slightly heavier, non-radioactive sibling, ¹³C, serves as a powerful analytical tool. This technical guide provides an in-depth exploration of the natural abundance of ¹³C, the utility of ¹³C-labeled compounds, and the experimental methodologies that leverage this stable isotope to unlock critical insights into metabolic pathways and drug efficacy.

The Foundation: Natural Abundance of Carbon Isotopes

Carbon, the backbone of life, exists primarily in two stable isotopic forms. The vast majority is ¹²C, with ¹³C accounting for a small but significant fraction. Understanding this natural distribution is the baseline against which all isotopic labeling studies are measured.

| Isotope | Protons | Neutrons | Natural Abundance (%) | Spin |

| ¹²C | 6 | 6 | ~98.93% | 0 |

| ¹³C | 6 | 7 | ~1.07%[1] | 1/2 |

The low natural abundance of ¹³C is a double-edged sword. In mass spectrometry, it gives rise to a small M+1 peak, which can aid in determining the number of carbon atoms in a molecule.[1] However, for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, this low abundance results in a significantly weaker signal compared to proton (¹H) NMR, often necessitating longer acquisition times to achieve a sufficient signal-to-noise ratio.[2]

The Tool: ¹³C-Labeled Compounds

To overcome the sensitivity limitations of natural abundance, researchers utilize compounds that have been artificially enriched with ¹³C. This process involves replacing one or more ¹²C atoms with ¹³C atoms.[3] These "labeled" compounds are chemically identical to their unlabeled counterparts and behave the same in biological reactions, making them perfect tracers to follow the fate of a molecule through a complex system.[3][4]

Types of ¹³C Labeling:

-

Uniform (U) Labeling: All carbon atoms in the molecule are replaced with ¹³C (e.g., U-¹³C-glucose). This is often used to trace the distribution of the entire carbon backbone of a substrate through metabolic pathways.[5]

-

Position-Specific Labeling: Only specific carbon atoms are replaced with ¹³C (e.g., 1-¹³C-glucose). This allows for the investigation of specific reaction mechanisms and pathways.

The choice of labeled substrate is a critical step in experimental design, tailored to the specific metabolic pathways under investigation.[5]

Core Analytical Techniques and Methodologies

The power of ¹³C labeling is harnessed through sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotope Tracing

Mass spectrometry is a cornerstone for quantifying the incorporation of ¹³C into metabolites. By measuring the mass-to-charge ratio of molecules, MS can distinguish between unlabeled (M) and labeled (M+n) isotopologues, where 'n' is the number of ¹³C atoms.

Experimental Protocol: ¹³C-Based Metabolic Labeling and LC-MS Analysis in Cell Culture

This protocol outlines a general procedure for a ¹³C tracer experiment in cultured cells followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

1. Cell Culture and Labeling:

- Culture cells to the desired confluency in standard growth medium.

- To initiate the labeling experiment, replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., U-¹³C-glucose) at a known concentration. The unlabeled version of the substrate should be absent.

- Incubate the cells for a predetermined period. The incubation time is crucial and depends on the metabolic pathway of interest; glycolysis intermediates can be labeled within minutes, while TCA cycle intermediates may take hours to reach a steady state.[6]

2. Metabolite Extraction:

- Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

- Quench metabolism and extract intracellular metabolites by adding a cold solvent mixture, typically 80% methanol.[7]

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. LC-MS Analysis:

- Dry the metabolite extract, often under a stream of nitrogen or using a vacuum concentrator.

- Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

- Inject the sample into an LC-MS system. A common method for separating polar metabolites is Hydrophilic Interaction Liquid Chromatography (HILIC).[7]

- The mass spectrometer is operated to detect and quantify the different isotopologues of the target metabolites.

Data Analysis: The resulting data, known as mass isotopomer distributions (MIDs), reveal the extent of ¹³C incorporation into downstream metabolites. This information is then used to calculate intracellular metabolic fluxes.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS for tracer studies, ¹³C NMR provides invaluable structural information.[9] Because ¹³C has a spin of 1/2, it is NMR-active.[1] ¹³C NMR spectra have a much larger chemical shift range compared to ¹H NMR, leading to less signal overlap and clearer spectra.[9]

Experimental Protocol: General ¹³C NMR Sample Preparation and Acquisition

This protocol provides a basic outline for preparing a sample and acquiring a ¹³C NMR spectrum.

1. Sample Preparation:

- Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent is critical to avoid strong solvent signals that can obscure the analyte peaks.

- Transfer the solution to an NMR tube. The concentration of the sample is important, especially for ¹³C NMR, due to its lower sensitivity. Higher concentrations are often required compared to ¹H NMR.

2. Spectrometer Setup and Acquisition:

- Insert the sample into the NMR spectrometer.

- Tune and match the probe for the ¹³C frequency.

- Shim the magnetic field to achieve homogeneity.

- Set the acquisition parameters. Key parameters include:

- Number of scans (ns): Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a large number of scans is typically required to obtain a good signal-to-noise ratio.[2]

- Relaxation delay (d1): A sufficient delay between pulses is necessary to allow the nuclei to return to equilibrium, which is crucial for quantitative analysis.

- Acquire the spectrum using a standard ¹³C pulse sequence, often with proton decoupling to simplify the spectrum by removing ¹H-¹³C couplings.

3. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).

- Phase the spectrum to ensure all peaks are in the positive phase.

- Calibrate the chemical shift scale using the solvent peak as a reference.

- Integrate the peaks if quantitative information is desired (requires careful parameter setup).

Visualizing Metabolic Pathways and Workflows

Understanding the flow of ¹³C through metabolic networks is crucial for interpreting experimental data. The following diagrams, generated using the DOT language, illustrate key concepts.

Caption: Tracing of U-¹³C-glucose through glycolysis and the TCA cycle.